8-Methylheptadecane

Gas Chromatography Isomer Separation Cyanobacterial Hydrocarbons

8-Methylheptadecane is a monomethyl-branched saturated hydrocarbon (C₁₈H₃₈; MW 254.49 g/mol) belonging to the class of long-chain alkanes. It possesses a chiral center at the C-8 position and occurs naturally as a 1:1 mixture with its positional isomer 7-methylheptadecane in cyanobacteria such as Nostoc muscorum, where these two compounds together constitute ~90% of the branched-C18 hydrocarbon fraction.

Molecular Formula C18H38
Molecular Weight 254.5 g/mol
CAS No. 13287-23-5
Cat. No. B084348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylheptadecane
CAS13287-23-5
SynonymsHEPTADECANE,8-METHYL-
Molecular FormulaC18H38
Molecular Weight254.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(C)CCCCCCC
InChIInChI=1S/C18H38/c1-4-6-8-10-11-13-15-17-18(3)16-14-12-9-7-5-2/h18H,4-17H2,1-3H3
InChIKeyAFKUSTCGONJZHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylheptadecane (CAS 13287-23-5): Branched C18 Alkane for Biomarker Authentication, GC-MS Reference Standards, and Cyanobacterial Sourcing Studies


8-Methylheptadecane is a monomethyl-branched saturated hydrocarbon (C₁₈H₃₈; MW 254.49 g/mol) belonging to the class of long-chain alkanes [1]. It possesses a chiral center at the C-8 position and occurs naturally as a 1:1 mixture with its positional isomer 7-methylheptadecane in cyanobacteria such as Nostoc muscorum, where these two compounds together constitute ~90% of the branched-C18 hydrocarbon fraction [2]. The compound is listed in the NIST Standard Reference Database, the LIPID MAPS database (LMFA11000600), and is employed as a fully characterized reference standard in analytical method development and pharmaceutical quality control workflows [1][3]. Its predicted physicochemical profile includes a boiling point of 306.2 °C, LogP of approximately 10.14, and negligible water solubility (0.0001081 mg/L at 25 °C) [1].

Why 8-Methylheptadecane Cannot Be Interchanged with 7-Methylheptadecane, n-Heptadecane, or Other C18 Alkanes in Analytical and Geochemical Workflows


Substituting 8-methylheptadecane with its positional isomer 7-methylheptadecane, the linear n-heptadecane, or the higher homolog n-octadecane is analytically unsound because these compounds exhibit measurably distinct retention indices, boiling points, and mass spectral fragmentation patterns [1][2]. Critically, 7- and 8-methylheptadecane co-elute on standard capillary GC columns and require ultra-high-resolution columns (>350,000 theoretical plates) to achieve baseline separation—a technical constraint that directly impacts compound authentication and purity verification [3]. In geochemical biomarker studies, the diagnostic 1:1 ratio of 7- to 8-methylheptadecane serves as a specific proxy for cyanobacterial input; replacement with a single isomer or a different alkane would erase this ratio-based source signature and lead to false-negative or erroneous paleoenvironmental interpretations [3][4]. The quantitative differentiation evidence below substantiates why procurement decisions must specify this exact CAS number.

Quantitative Differentiation Evidence for 8-Methylheptadecane Versus Closest Analogs


GC Co-Elution with 7-Methylheptadecane: Resolution Requires Ultra-High-Efficiency Columns

8-Methylheptadecane co-elutes with its positional isomer 7-methylheptadecane on standard capillary GC columns. Han and Calvin (1970) demonstrated that baseline separation of the two isomers from Nostoc muscorum extracts could only be achieved using a custom 750-ft capillary column generating in excess of 350,000 theoretical plates, with elution times exceeding 12 hours [1]. Under these extreme resolution conditions, 8-methylheptadecane elutes as peak 'a' before 7-methylheptadecane (peak 'b'). On conventional columns, the two isomers appear as a single unresolved peak, meaning that any analytical or procurement workflow relying on routine GC for identity confirmation cannot distinguish between them [1][2].

Gas Chromatography Isomer Separation Cyanobacterial Hydrocarbons

Kovats Retention Index: Differential Elution Order Among Methylheptadecane Positional Isomers

On the non-polar OV-1 stationary phase under temperature-programmed conditions, 8-methylheptadecane exhibits a linear retention index of 1745.6, as determined by Krkošová et al. (2007) using a 100 m × 0.32 mm capillary column with helium carrier gas [1]. On Apiezon L under isothermal conditions (100 °C), Rappoport and Gäumann (1973) reported a Kovats index of 1738 for 8-methylheptadecane versus 1740 for 7-methylheptadecane—a ΔRI of −2 units, indicating that the 8-methyl isomer elutes slightly earlier than the 7-methyl isomer on this phase [2]. For 6-methylheptadecane on DB-5, Köster et al. (1999) reported a Kovats index of 1747 [3]. The elution order on non-polar columns (8-Me < 7-Me < 6-Me) is systematic and can be exploited for isomer assignment when adequate resolution is achieved.

Retention Index OV-1 Stationary Phase Monomethylalkane Identification

Boiling Point and Enthalpy of Vaporization: Methyl Branching Depresses Boiling Point Relative to Linear C18

Methyl branching at the C-8 position lowers the boiling point relative to the linear C18 alkane (n-octadecane) but raises it relative to the linear C17 alkane (n-heptadecane). The predicted boiling point of 8-methylheptadecane is 306.2 ± 9.0 °C at 760 mmHg . In comparison, the experimentally determined boiling point of n-heptadecane (C17H36, MW 240.47) is 302 °C, while n-octadecane (C18H38, MW 254.49—isobaric with 8-methylheptadecane) boils at 317 °C . The positional isomer 7-methylheptadecane has a predicted boiling point of 308.7 ± 9.0 °C—approximately 2.5 °C higher than the 8-methyl isomer . The enthalpy of vaporization also differs: 52.5 ± 0.8 kJ/mol for 8-methylheptadecane versus 52.8 ± 0.8 kJ/mol for 7-methylheptadecane .

Physicochemical Properties Boiling Point Thermodynamics

Natural Source Diagnostic Ratio: 1:1 Co-Occurrence with 7-Methylheptadecane as a Cyanobacterial Biomarker Fingerprint

In the cyanobacterium Nostoc muscorum, the branched-C18 hydrocarbon fraction consists of 90% of a 1:1 mixture of 7- and 8-methylheptadecane (each ~45% of the total branched fraction) and 10% 6-methylheptadecane [1]. This 45:45:10 ratio is highly diagnostic of cyanobacterial biosynthesis and has been exploited as a biomarker signature in sediments dating back to the Precambrian (>2.5 Ga), including the Soudan Shale [2][3]. In contrast, photosynthetic bacteria synthesize cyclic isoprenoids (pristane and phytane) rather than mid-chain monomethylalkanes, while fungi produce predominantly long-chain linear hydrocarbons [4]. The specificity of the 8-methyl isomer within this diagnostic ratio means that procurement of the pure compound is required as a co-injection standard to quantify its abundance in environmental extracts, and substitution with 7-methylheptadecane alone would preclude accurate ratio determination.

Organic Geochemistry Biomarker Cyanobacteria

SwissADME Predicted ADME Profile: Low Oral Bioavailability and Poor Aqueous Solubility Distinguish Procurement for In Vitro vs. In Vivo Applications

Computational ADME profiling via SwissADME predicts that 8-methylheptadecane has a bioavailability score of 0.55, placing it below the threshold (0.85) for high-probability oral absorption [1]. The compound is classified as poorly soluble by both the ESOL and Silicos-IT models, with an estimated aqueous solubility of 0.0001081 mg/L at 25 °C and a LogP of 10.14 (ACD/Labs) [1][2]. It is predicted not to cross the blood-brain barrier and exhibits low gastrointestinal absorption. Among CYP isoforms, it is predicted to be a CYP2C9 inhibitor but not an inhibitor of CYP1A2, CYP2C19, CYP2D6, or CYP3A4 [1]. These properties are consistent across the monomethylheptadecane isomer class, but the specific molecular weight (254.49 vs. 240.47 for n-heptadecane) and LogP differentiate it from the linear analog in quantitative structure-property models.

ADME Drug Development Reference Standard

High-Value Application Scenarios for 8-Methylheptadecane Based on Verified Differentiation Evidence


Cyanobacterial Biomarker Quantification in Precambrian and Holocene Sediment Cores

Organic geochemistry laboratories investigating Archean paleoenvironments require pure 8-methylheptadecane as a co-injection standard to quantify the diagnostic 7-Me:8-Me ratio (~1:1) in bitumen extracts. As shown by Han and Calvin (1970) and Köster et al. (1999), this ratio is a specific proxy for cyanobacterial primary productivity [1][2]. 8-Methylheptadecane has been detected in the >2.5 Ga Soudan Shale, and its presence alongside 7-methylheptadecane provides some of the earliest evidence for oxygenic photosynthesis on Earth [3]. Procurement of the pure 8-methyl isomer ensures accurate calibration of GC-MS multiple reaction monitoring (MRM) transitions and avoids ratio distortion caused by using an unresolved isomeric mixture.

Pharmaceutical Reference Standard for API Decane Traceability (USP/EP Compliance)

8-Methylheptadecane is commercially offered as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during drug substance synthesis and formulation [4]. Its predicted ADME profile—poor aqueous solubility (0.0001081 mg/L), low GI absorption, and non-permeability across the blood-brain barrier—confirms that it will not interfere with active pharmaceutical ingredient (API) detection windows in HPLC-UV or LC-MS/MS assays [5]. The compound serves as a system suitability standard for chromatographic system performance verification, where its distinct retention index (RI 1745.6 on OV-1) provides a reproducible reference point that differs measurably from both n-C17 (RI 1700) and n-C18 (RI 1800) [6].

GC-MS and GC×GC Method Development for Complex Hydrocarbon Mixture Profiling

In petroleomics and diesel fuel characterization, 8-methylheptadecane is one of 196 identified C4–C30 monomethylalkanes whose retention indices have been systematically measured on OV-1 stationary phase with an average repeatability of ±0.07 index units [6]. Because 7- and 8-methylheptadecane co-elute on standard single-dimension GC, laboratories developing comprehensive two-dimensional GC (GC×GC) or high-resolution GC methods use the authentic 8-methyl isomer as a probe to optimize modulation conditions and confirm isomer-specific elution windows [1]. The known co-elution challenge with 7-methylheptadecane makes 8-methylheptadecane an ideal test analyte for validating column resolving power and for benchmarking new stationary phase chemistries aimed at monomethylalkane isomer separation.

Essential Oil and Phytochemical Fingerprinting of Medicinal Plants

8-Methylheptadecane has been identified in the essential oil of Daphne mucronata and catalogued in the sCentInDB and IMPPAT databases of Indian medicinal plants [5][7]. In phytochemical authentication workflows, the compound's Kovats retention index (1738–1746 depending on column type) and its distinct mass spectrum (molecular ion at m/z 254; characteristic fragmentation at the branched carbon) serve as orthogonal identifiers that differentiate it from co-occurring n-alkanes and terpenoids [6][8]. Procurement of authentic 8-methylheptadecane reference material enables reliable compound identification in GC-MS-based essential oil profiling, particularly when retention index libraries (e.g., Pherobase, NIST) are used for peak assignment.

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